2-(Difluoromethyl)-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole
CAS No.:
Cat. No.: VC13822962
Molecular Formula: C15H19BF2N2O2
Molecular Weight: 308.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19BF2N2O2 |
|---|---|
| Molecular Weight | 308.13 g/mol |
| IUPAC Name | 2-(difluoromethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole |
| Standard InChI | InChI=1S/C15H19BF2N2O2/c1-14(2)15(3,4)22-16(21-14)9-6-7-11-10(8-9)19-13(12(17)18)20(11)5/h6-8,12H,1-5H3 |
| Standard InChI Key | HFGCTSOCFQDUFP-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=N3)C(F)F)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=N3)C(F)F)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The compound’s molecular formula is C₁₅H₁₉BF₂N₂O₂, with a molecular weight of 308.13 g/mol. This formulation reflects the incorporation of boron and fluorine atoms, which confer distinct electronic and steric properties critical for its reactivity. The IUPAC name, 2-(difluoromethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole, systematically describes its substitution pattern: a benzimidazole ring substituted at position 1 with a methyl group, position 2 with a difluoromethyl group, and position 5 with a tetramethyl dioxaborolane moiety.
Spectroscopic and Computational Identifiers
Key identifiers include:
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SMILES:
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=N3)C(F)F)C -
InChI:
InChI=1S/C15H19BF2N2O2/c1-14(2)15(3,4)22-16(21-14)9-6-7-11-10(8-9)19-13(12(17)18)20(11)5/h6-8,12H,1-5H3 -
InChIKey:
HFGCTSOCFQDUFP-UHFFFAOYSA-N
These identifiers facilitate database searches and computational modeling, enabling researchers to predict reactivity, solubility, and intermolecular interactions.
Crystallographic and Conformational Analysis
While crystallographic data are absent in available sources, the tetramethyl dioxaborolane group likely adopts a planar conformation due to sp² hybridization at the boron atom. The difluoromethyl group introduces electronegativity gradients, polarizing the benzimidazole ring and influencing hydrogen-bonding potential.
Synthesis and Reactivity
Key Reactivity Profiles
The tetramethyl dioxaborolane group serves as a protected boronic acid, enabling participation in cross-coupling reactions without premature hydrolysis. This moiety’s stability in aqueous and aerobic conditions makes it advantageous for multi-step syntheses. The difluoromethyl group may act as a hydrogen-bond donor or engage in halogen-bonding interactions, though its steric bulk could hinder certain transformations.
Theoretical Applications in Pharmaceutical and Agrochemical Development
Pharmaceutical Intermediates
Benzimidazole derivatives are renowned for their antimicrobial, antiviral, and anticancer activities . While direct biological data for this compound are unavailable, structural analogs demonstrate that electron-withdrawing groups (e.g., -CF₂H) enhance membrane permeability and metabolic stability. The boronate ester’s role in protease inhibition or kinase targeting warrants investigation, particularly in fragment-based drug design.
Comparative Analysis with Structural Analogs
Electronic Effects of Substituents
Compared to non-fluorinated benzimidazole boronate esters, the -CF₂H group in this compound reduces electron density at the benzimidazole nitrogen, potentially altering coordination chemistry with metal catalysts. This electronic modulation could enhance regioselectivity in cross-coupling reactions.
Stability and Solubility Considerations
The tetramethyl dioxaborolane group improves solubility in organic solvents relative to free boronic acids, though the difluoromethyl group may reduce aqueous solubility. This trade-off necessitates optimization for specific applications.
Future Research Directions
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Synthetic Optimization: Development of one-pot methodologies to streamline synthesis.
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Biological Screening: Evaluation against microbial pathogens and cancer cell lines.
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Material Science Applications: Exploration as a monomer in boron-containing polymers for electronic devices.
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